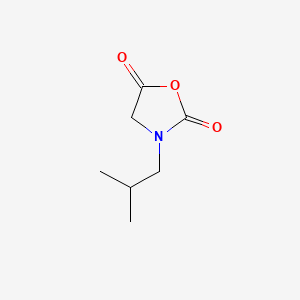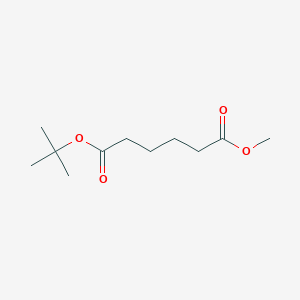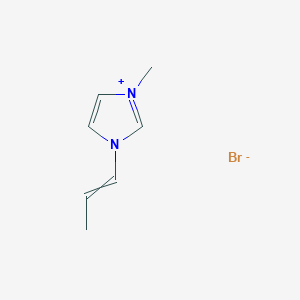
Methyl phenyldiazoacetate
Overview
Description
Methyl phenyldiazoacetate is an organic compound with the formula C₆H₅C(N₂)CO₂Me. It is a diazo derivative of methyl phenylacetate and is often referred to as “phenyldiazoacetate.” This compound is typically generated and used in situ after isolation as a yellow oil. It serves as a precursor to donor-acceptor carbenes, which are valuable intermediates in various organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl phenyldiazoacetate is prepared by treating methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base . The reaction typically involves the following steps:
- Dissolve methyl phenylacetate in an appropriate solvent.
- Add p-acetamidobenzenesulfonyl azide to the solution.
- Introduce a base to facilitate the reaction.
- Isolate the resulting this compound as a yellow oil.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation of this compound in large quantities would likely involve continuous-flow processes to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl phenyldiazoacetate undergoes various types of reactions, including:
Cyclopropanation: It can be used for cyclopropanation of olefins, catalyzed by dirhodium tetraacetate or related chiral complexes.
C-H Insertion: It can insert into C-H bonds of organic substrates, forming new carbon-carbon bonds.
Photochemical Reactions: It can participate in photochemical carbene transfer reactions, leading to cyclopropanation and rearrangement reactions.
Common Reagents and Conditions:
Cyclopropanation: Dirhodium tetraacetate or related chiral complexes as catalysts.
C-H Insertion: Copper oxide on silica as a catalyst.
Photochemical Reactions: Blue LEDs and a glass microreactor for continuous-flow photolysis.
Major Products:
Cyclopropanes: Formed from cyclopropanation reactions.
Alkylated Indoles: Formed from C-H insertion reactions.
Tetrahydrofuran Derivatives: Formed from photochemical ring expansion reactions.
Scientific Research Applications
Methyl phenyldiazoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor to donor-acceptor carbenes, which are valuable intermediates in organic synthesis.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Industry: It is used in the synthesis of complex molecular scaffolds and fine chemicals.
Mechanism of Action
The mechanism of action of methyl phenyldiazoacetate involves the generation of carbenes, which are highly reactive intermediates. These carbenes can insert into C-H bonds, participate in cyclopropanation reactions, and undergo photochemical transformations. The molecular targets and pathways involved include the formation of donor-acceptor carbenes and their subsequent reactions with various substrates .
Comparison with Similar Compounds
Dimethyl Diazomalonate: Another diazo compound used in cyclopropanation reactions.
Ethyl Diazoacetate: Similar in structure and reactivity, used in various organic transformations.
Uniqueness: Methyl phenyldiazoacetate is unique due to its ability to form donor-acceptor carbenes, which are highly versatile intermediates in organic synthesis. Its reactivity and the range of reactions it can undergo make it a valuable compound in both academic and industrial research .
Properties
IUPAC Name |
methyl 2-diazo-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8(11-10)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAAEBUKCXOFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700982 | |
| Record name | 2-Diazonio-1-methoxy-2-phenylethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22979-35-7 | |
| Record name | Benzeneacetic acid, α-diazo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22979-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenyldiazoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022979357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Diazonio-1-methoxy-2-phenylethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL PHENYLDIAZOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV2N699A75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B8138570.png)
![N-[(1R)-1-phenylethyl]-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B8138585.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B8138592.png)
![6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B8138604.png)




